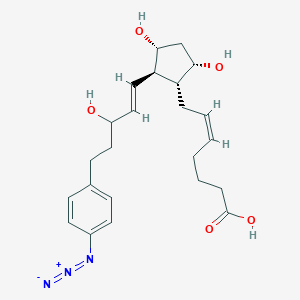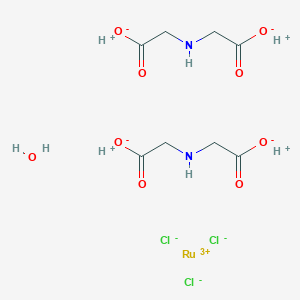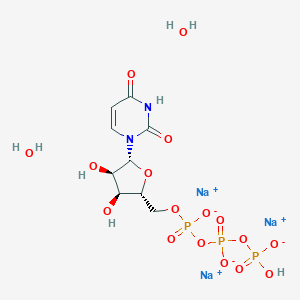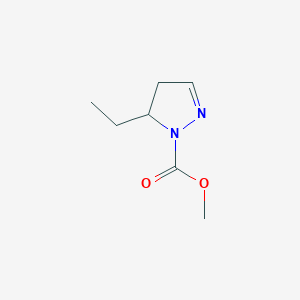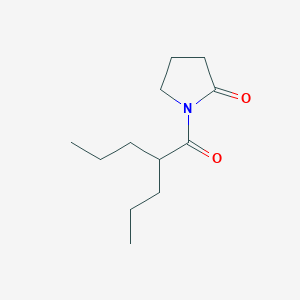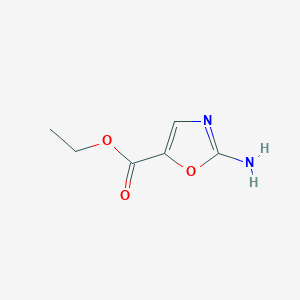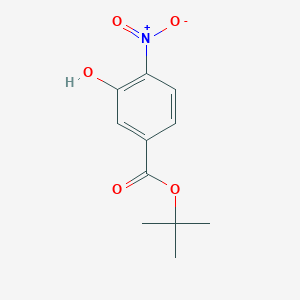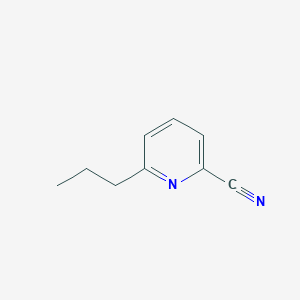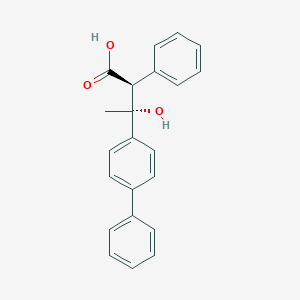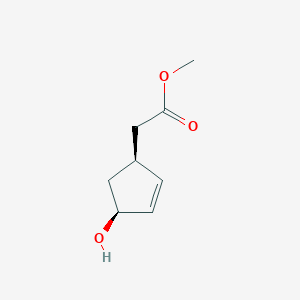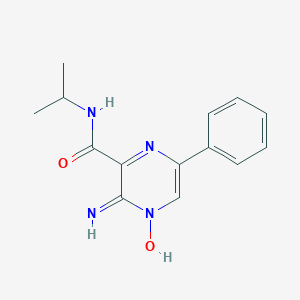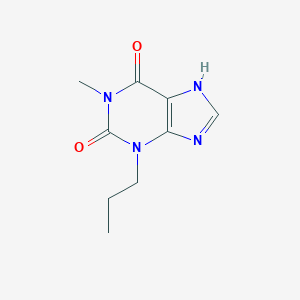
1-methyl-3-propyl-7H-purine-2,6-dione
Übersicht
Beschreibung
1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion ist eine chemische Verbindung mit der Summenformel C10H14N4O2 und einem Molekulargewicht von 222,2438 . Diese Verbindung gehört zur Purinfamilie und ist strukturell mit Xanthinderivaten verwandt. Es ist bekannt für seine vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Alkylierung von Xanthinderivaten. Die Reaktion erfordert typischerweise eine Base wie Natriumhydrid oder Kaliumcarbonat und ein Alkylierungsmittel wie Propylbromid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von 1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion häufig großtechnische Alkylierungsprozesse. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen stellt eine hohe Ausbeute und Reinheit des Endprodukts sicher. Die Verbindung wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Purinderivate zu erhalten.
Substitution: Die Verbindung kann unter geeigneten Bedingungen nucleophile Substitutionsreaktionen mit Halogenen oder anderen Nucleophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer oder neutraler Lösung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogene oder Nucleophile in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Oxoderivate des Purinrings.
Reduktion: Reduzierte Purinderivate.
Substitution: Substituierte Purinverbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese anderer Purinderivate und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf seine möglichen Auswirkungen auf zelluläre Prozesse und Enzymhemmung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und Antikrebs-Eigenschaften.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt in der chemischen Industrie verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann bestimmte Enzyme hemmen, wie z. B. Phosphodiesterasen, die eine Rolle in zellulären Signalwegen spielen.
Beteiligte Signalwege: Durch die Hemmung dieser Enzyme kann die Verbindung die cAMP-Spiegel modulieren und verschiedene physiologische Prozesse wie Entzündungen und Zellproliferation beeinflussen.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate cyclic nucleotide levels, affecting various physiological processes such as inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Methyl-3-isobutyl-3,7-dihydro-purin-2,6-dion: Bekannt für seine Verwendung als Phosphodiesterase-Inhibitor.
3-Methyl-3,7-dihydro-1H-purin-2,6-dion:
1,3-Dimethyl-3,7-dihydro-purin-2,6-dion: Bekannt als Koffein, weit verbreitet als Stimulans konsumiert.
Eindeutigkeit: 1-Methyl-3-propyl-3,7-dihydro-purin-2,6-dion ist aufgrund seines spezifischen Alkylierungsmusters einzigartig, das im Vergleich zu anderen Xanthinderivaten unterschiedliche chemische und biologische Eigenschaften verleiht .
Eigenschaften
IUPAC Name |
1-methyl-3-propyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-7-6(10-5-11-7)8(14)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPROACZLSAAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879542 | |
| Record name | 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118024-67-2 | |
| Record name | 3,9-Dihydro-1-methyl-3-propyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118024-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-propyl-7H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118024672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-PROPYL-7H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWZ57272FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


